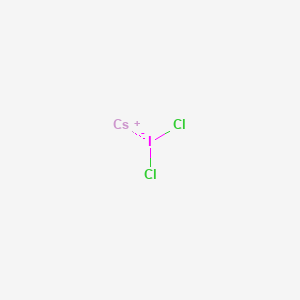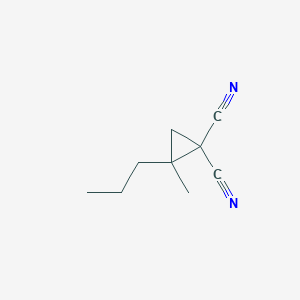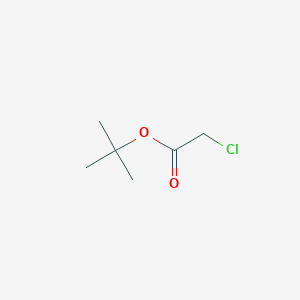
Cesium dichloroiodate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium dichloroiodate is a chemical compound with the molecular formula Cl2CsI. Cesium, the primary component of this compound, is a soft, gold-colored metal that is quickly attacked by air and reacts explosively in water . It is the most alkaline and the most electronegative element .
Physical And Chemical Properties Analysis
Cesium dichloroiodate appears as a crystalline solid . The physical and chemical properties of cesium, the primary component, are well-documented. Cesium is a soft, gold-colored metal that is quickly attacked by air and reacts explosively in water . It is the most alkaline and the most electronegative element .Applications De Recherche Scientifique
Cesium Ion Desorption Ionization with Fourier Transform Mass Spectrometry : This study explores the use of Cesium ions in obtaining Fourier transform mass spectra, particularly for molecules like vitamin B-12, which are nonvolatile and thermally labile (Castro & Russell, 1984).
Chemically Derived Optical Sensors for the Detection of Cesium Ions : This paper reviews the use of fluorescent optical chemosensors for detecting cesium ions, highlighting their nondestructive nature, high sensitivity, and applicability in biological systems (Kumar, Leray & Depauw, 2016).
Progress in Separation of Rare Alkali Metals Cesium : Discusses applications of cesium in high-tech areas and reviews extraction separation technologies like precipitation, ion-exchange, and extraction (Xi-ping, 2010).
Prussian Blue Granules for Cesium Removal from Drinking Water : Investigates the use of Prussian blue granules for removing cesium from drinking water, a crucial topic following nuclear power plant disasters (Chen et al., 2015).
Cesium Separation from Radioactive Waste by Extraction and Adsorption Based on Crown Ethers and Calixarenes : This review focuses on using crown ethers and calixarenes derivatives for cesium ion separation, highlighting their unique coordinating structure and selectivity for cesium ions (Wang & Zhuang, 2020).
Pharmacological and Toxicological Investigations of Cesium : Explores the effects of cesium on biological systems, suggesting potential applications in treating psychological disorders and some tumors (Pinsky & Bose, 1984).
Strontium-Doped Low-Temperature-Processed CsPbI2Br Perovskite Solar Cells : Discusses the use of cesium in cesium lead halide perovskite solar cells, demonstrating their potential for lower temperature processing and improved efficiency (Lau et al., 2017).
Influence of Adsorption Parameters on Cesium Uptake from Aqueous Solutions : Reviews adsorption techniques for removing cesium from wastewater, a significant concern in the wake of nuclear incidents (Olatunji et al., 2015).
Removal of Cesium Ions from Aqueous Solutions Using Various Separation Technologies : This review focuses on different methods like chemical precipitation, solvent extraction, membrane process, and adsorption used for cesium ion removal (Wang & Zhuang, 2019).
Micro-Chemical Imaging of Cesium Distribution in Arabidopsis thaliana Plant : Studies the interaction of cesium with potassium and other essential trace elements in plants, using chemical imaging techniques (Isaure et al., 2006).
Safety And Hazards
Propriétés
InChI |
InChI=1S/Cl2I.Cs/c1-3-2;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPYOYILFBSLTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[I-]Cl.[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CsI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cesium dichloroiodate | |
CAS RN |
15605-42-2 |
Source


|
| Record name | Iodate(1-), dichloro-, cesium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15605-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cesium dichloroiodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015605422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cesium dichloroiodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)




![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)





